(R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Description
Chemical Identity and Nomenclature
The compound (R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride possesses a well-defined chemical structure characterized by specific molecular parameters and nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 41220-49-9, which serves as its unique identifier in chemical databases. The molecular formula is established as C12H16ClNO2, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 241.71 grams per mole, reflecting the combined mass of all constituent atoms including the hydrochloride counterion.
The International Union of Pure and Applied Chemistry name for this compound is ethyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, which precisely indicates the stereochemical configuration at the third carbon position. The Simplified Molecular Input Line Entry System notation is expressed as CCOC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl, providing a standardized representation of the molecular structure including the stereochemical information. This notation clearly shows the ethyl ester group, the tetrahydroisoquinoline ring system, and the hydrochloride salt formation.
The stereochemical designation (R) is critical to the compound's identity, as it specifies the absolute configuration at the chiral center located at carbon-3 of the tetrahydroisoquinoline ring system. This stereochemical information is essential because enantiomers often exhibit distinct biological activities, receptor-binding affinities, and metabolic profiles. The compound exists as a hydrochloride salt, which enhances its solubility and stability compared to the free base form, making it more suitable for various applications in research and potential pharmaceutical development.
Historical Development of Tetrahydroisoquinoline Derivatives
The historical development of tetrahydroisoquinoline derivatives spans nearly two centuries, beginning with fundamental discoveries in alkaloid chemistry that laid the groundwork for understanding these complex natural products. Isoquinoline alkaloids have attracted considerable attention from researchers worldwide since the early 19th century, when the first bioactive isoquinoline alkaloid, morphine, was isolated from the opium plant. This landmark discovery marked the beginning of systematic investigations into isoquinoline-based natural products and their synthetic analogs. The parent compound isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. Subsequently, Weissgerber developed a more efficient isolation method in 1914 by selective extraction of coal tar, exploiting the greater basicity of isoquinoline compared to quinoline.
The development of synthetic methodologies for constructing tetrahydroisoquinoline derivatives has evolved significantly over the decades, with several key reactions becoming fundamental to the field. The Bischler-Napieralski reaction emerged as a crucial synthetic tool, wherein beta-phenylethylamine derivatives are acylated and cyclodehydrated using Lewis acids such as phosphoryl chloride or phosphorus pentoxide. This reaction produces 1-substituted 3,4-dihydroisoquinoline intermediates that can be subsequently dehydrogenated using palladium catalysts to yield fully aromatic isoquinoline products. The Pomeranz-Fritsch reaction provides another efficient method for isoquinoline preparation, utilizing benzaldehyde and aminoacetoaldehyde diethyl acetal in acidic media.
Over the past 200 years, many compounds from the tetrahydroisoquinoline class have been isolated from natural sources, with most of them and their analogs possessing various bioactivities. This extensive body of research has led to the development of several revolutionary drugs derived from isoquinoline alkaloids, including the analgesic morphine, the antibacterial berberine, the antitussive codeine, the antirheumatic sinomenine, and the acetylcholinesterase inhibitor galanthamine. The search for novel isoquinoline derivatives as promising drug leads remains an active area of study in natural product chemistry, reflecting the continued importance and potential of this structural class.
Recent advancements in the total synthesis of tetrahydroisoquinoline natural products have emerged from 2002 to 2020, harnessing novel synthetic design strategies and modern chemical methodology. These developments have been driven by the intricate structural features and functionalities of tetrahydroisoquinoline alkaloids, as well as their high therapeutic potential. The chemical syntheses of these alkaloids and their analogs have been thoroughly investigated, ranging from simple tetrahydroisoquinoline natural products to complex tristetrahydroisoquinoline alkaloids such as the ecteinascidins.
Position Within Alkaloid Chemistry
The position of this compound within alkaloid chemistry is defined by its membership in the tetrahydroisoquinoline family, which constitutes one of the largest and most structurally diverse groups of alkaloids found in nature. Tetrahydroisoquinoline natural products represent one of the largest families of alkaloids and exhibit a wide range of structural diversity and biological activity. These compounds are primarily derived from tyrosine or phenylalanine building blocks and demonstrate remarkable structural variation across different plant families. The tetrahydroisoquinoline scaffold serves as a fundamental motif that appears throughout numerous alkaloid families, making it a central structural element in alkaloid chemistry.
Most simple tetrahydroisoquinoline alkaloids originate from the Cactaceae, Chenopodiaceae, and Fabaceae plant families. These natural products typically contain beta-phenylethylamine alkaloids alongside simple tetrahydroisoquinolines that bear a stereogenic center at the C1 carbon with various oxidation patterns on the aromatic ring. The biosynthesis of these simple tetrahydroisoquinolines generally proceeds through condensation of the corresponding beta-phenylethylamine with formaldehyde or acetaldehyde equivalents, accessing the tetrahydroisoquinoline motif as a single enantiomer. This biosynthetic pathway requires electron-rich functional groups on the aromatic ring to facilitate electrophilic aromatic substitution chemistry.
The classification of tetrahydroisoquinoline alkaloids encompasses several major structural families, each characterized by distinctive molecular architectures and biosynthetic origins. Benzyltetrahydroisoquinoline alkaloids specifically feature a benzyl group at the C1 position of the isoquinoline ring and comprise one of the largest and most diverse groups of alkaloids. Despite considerable structural variation within benzyl tetrahydroisoquinoline alkaloids, their biosynthesis shares common early precursors, particularly the central biosynthetic intermediate (S)-reticuline. Spirocyclic tetrahydroisoquinoline alkaloids, exemplified by the Erythrina genus alkaloids, are characterized by spirocyclic motifs embedded within tetracyclic scaffolds and include three main classes: dienoid, alkenoid, and lactonic alkaloids.
The therapeutic significance of tetrahydroisoquinoline alkaloids has been demonstrated through numerous clinical applications and ongoing research initiatives. Isoquinoline alkaloids have been recognized for their antitumor, antimalarial, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, anti-inflammatory, antiplatelet, and other activities. As lead compounds in drug discovery and development processes, isoquinoline alkaloids have demonstrated high probabilities of success, as evidenced by several revolutionary therapeutic agents currently in clinical use. The increasing number of publications on isoquinoline alkaloids over the past 200 years reflects the research intensity and importance of this field, as well as the promising prospects for drug development from these compounds.
Properties
IUPAC Name |
ethyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWWGAFDIKVQY-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Formation of the Tetrahydroisoquinoline Core
A widely used approach involves the cyclization of dihalo-o-xylylenes or ketoamides under acidic or basic conditions to form the tetrahydroisoquinoline ring system. For example, dihalo-o-xylylenes can be cyclized in basic medium to form dicarboxylic acid esters, which are subsequently converted to racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via acid work-up.
Alternatively, ketoamides derived from homoveratrylamine undergo Friedel-Crafts acylation in polyphosphoric acid (PPA), yielding ketoamide intermediates that cyclize under catalytic amounts of p-toluenesulfonic acid (PTSA) to produce substituted tetrahydroisoquinolines in high yields.
| Entry | R1 Group | R2 Group | Reaction Conditions | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| a | COCH3 | CH3 | 2 h, 80 °C | 124–125 | 92 |
| d | COOC2H5 (ethyl ester) | CH3 | 3 h, 80 °C | 90–90.5 | 95 |
| j | COOC2H5 | C6H5 | 3 h, 80 °C | 97–98 | 89 |
Table 1: Selected ketoamide intermediates and their reaction parameters from Friedel-Crafts acylation
Esterification and Salt Formation
The racemic or optically active 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is esterified with ethanol under acidic catalysis (commonly sulfuric acid) to form the ethyl ester. The reaction is typically conducted under reflux to ensure complete esterification. Subsequent treatment with hydrochloric acid or gaseous HCl in an appropriate solvent yields the hydrochloride salt of the compound.
Chiral Resolution and Enantiomeric Enrichment
To obtain the (R)-enantiomer, resolution of racemic mixtures is performed using diastereomeric salt formation with chiral auxiliaries such as (-)-menthol in the presence of p-toluenesulfonic acid. This method separates (R)- and (S)-enantiomers effectively. Alternatively, asymmetric synthesis routes involving chiral catalysts or chiral alcohols like (R)-3-Quinuclidinol during transesterification have been reported to introduce stereochemical control.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Basic medium (e.g., NaOH), PPA, PTSA | Yields racemic or substituted tetrahydroisoquinolines |
| Esterification | Ethanol, H2SO4 catalyst, reflux | Converts acid to ethyl ester |
| Chiral resolution | (-)-Menthol, p-toluenesulfonic acid | Forms diastereomeric salts for enantiomer separation |
| Salt formation | HCl gas or aqueous HCl | Produces hydrochloride salt for stability |
Analytical and Quality Control Techniques
- Chiral High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak®) is essential to assess enantiomeric purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structural integrity of the ethyl ester and tetrahydroisoquinoline moieties.
- X-ray Crystallography is used to determine the absolute configuration of the chiral center.
- Polarimetry and Circular Dichroism (CD) spectroscopy validate optical purity.
- Stability Monitoring via periodic HPLC ensures the ester group and tetrahydroisoquinoline ring remain intact during storage under inert atmosphere at 2–8 °C.
Industrial Production Considerations
Industrial synthesis employs optimized continuous flow reactors and automated systems to maximize yield and purity while ensuring scalability. Reaction parameters such as temperature, solvent choice (e.g., DMF or ethyl acetate), and reaction time (e.g., 60 °C for 8 hours during alkylation) are carefully controlled to improve efficiency.
Summary of Preparation Methodology
| Preparation Stage | Methodology Summary | Key Outcomes |
|---|---|---|
| Cyclization | Friedel-Crafts acylation of homoveratrylamine amides in PPA or basic cyclization of dihalo-o-xylylenes | High-yield ketoamide intermediates |
| Ring closure | Acid-catalyzed cyclization with PTSA | Formation of tetrahydroisoquinoline core |
| Esterification | Reaction with ethanol under acidic catalysis (H2SO4) | Formation of ethyl ester |
| Chiral resolution | Diastereomeric salt formation with (-)-menthol and p-toluenesulfonic acid | Isolation of (R)-enantiomer |
| Salt formation | Treatment with HCl | Formation of hydrochloride salt for stability |
Chemical Reactions Analysis
Types of Reactions: (R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Production of reduced tetrahydroisoquinoline derivatives.
Substitution: Generation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is primarily studied for its potential therapeutic applications:
- Anticoagulant Properties : Research indicates that this compound can inhibit factor Xa (fXa), a key enzyme in the coagulation cascade. It enhances antithrombin activity, suggesting its potential as a novel anticoagulant agent.
- Neuroprotective Effects : Studies have shown that THIQ derivatives exhibit neuroprotective properties against dopaminergic neuron degeneration. The compound modulates neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Parkinson's disease.
The compound's biological activities are diverse:
- Cytotoxic Activity : Investigations into various cancer cell lines reveal that this compound induces autophagy rather than apoptosis in tumor cells. This unique mechanism may be advantageous for developing targeted cancer therapies.
- Structure-Activity Relationship (SAR) : The pharmacological profile of this compound is closely linked to its structural features. Modifications at specific positions on the THIQ scaffold can significantly enhance its potency against various biological targets.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticoagulant | Inhibits factor Xa; enhances antithrombin activity | |
| Neuroprotective | Protects dopaminergic neurons; potential treatment for Parkinson's disease | |
| Cytotoxicity | Induces autophagic cell death in cancer cell lines | |
| Structure-Activity | Modifications can enhance potency against target enzymes and receptors |
Study 1: Anticoagulant Efficacy
A study evaluated various THIQ derivatives' anticoagulant effects. The results indicated that compounds with electron-rich substituents exhibited superior inhibition of fXa compared to less substituted counterparts. This suggests that optimizing substitution patterns can lead to more effective anticoagulants.
Study 2: Neuroprotective Mechanisms
In vitro assessments demonstrated that this compound enhances dopamine release and reduces oxidative stress markers in dopaminergic neurons. These findings support its potential use in models of neurodegenerative diseases.
Study 3: Cytotoxicity Profile
Research on cancer cell lines revealed that this compound selectively induces autophagic cell death rather than apoptosis. This finding opens avenues for further research into its use as an anti-cancer agent while minimizing collateral damage to healthy cells.
Industrial Applications
In the chemical industry, this compound serves as a building block for synthesizing complex organic molecules and natural products. It is utilized in producing fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism by which (R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, modulating biological processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Isomers and Positional Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Stereochemical Variations
Enantiomers of THIQ derivatives exhibit marked pharmacological differences. For example:
- (S)-Methyl THIQ-3-carboxylate HCl () has a melting point of 248–250°C (decomp.), while its (R)-counterpart may differ in crystallinity and solubility due to packing efficiency .
- In quinapril synthesis, (3S)-THIQ-3-carboxylic acid tert-butyl ester is used, underscoring the enantioselectivity required for drug efficacy .
Substituent Modifications
Table 2: Impact of Substituents on Pharmacological Properties
Biological Activity
(R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily noted for its potential therapeutic applications in treating various neurological disorders and as a pharmacological agent in anticoagulation.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a tetrahydroisoquinoline core with a carboxylate functional group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Anticoagulant Properties
Research has demonstrated that THIQ derivatives can act as inhibitors of factor Xa (fXa), a critical enzyme in the coagulation cascade. The (R)-ethyl ester variant has been shown to enhance the activity of antithrombin, thereby accelerating fXa inhibition. This mechanism positions it as a potential candidate for developing novel anticoagulants .
Neuroprotective Effects
Studies indicate that THIQ analogs exhibit neuroprotective properties, particularly against dopaminergic nerve diseases. The compound's ability to modulate neurotransmitter systems suggests its potential in treating conditions such as Parkinson's disease. The specific mechanisms involve interaction with dopaminergic pathways, enhancing neuronal survival and function .
Cytotoxic Activity
The cytotoxic profile of this compound has been investigated in various cancer cell lines. Notably, it has been observed to induce autophagy rather than apoptosis in certain tumor cells, indicating a unique mechanism of action that could be exploited for cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the THIQ scaffold can significantly alter its pharmacological profile. For instance, the presence of electron-donating groups has been associated with enhanced potency against target enzymes and receptors .
Study 1: Anticoagulant Efficacy
A study explored various THIQ derivatives' anticoagulant effects, highlighting that compounds with electron-rich substituents exhibited superior inhibition of fXa compared to their less substituted counterparts. The findings suggest that optimizing substitution patterns can lead to more effective anticoagulants .
Study 2: Neuroprotective Mechanisms
In a neuropharmacological assessment, this compound demonstrated protective effects on dopaminergic neurons in vitro. The compound was shown to enhance dopamine release and reduce oxidative stress markers, supporting its potential use in neurodegenerative disease models .
Study 3: Cytotoxicity Profile
In vitro studies on cancer cell lines revealed that this compound selectively induces autophagic cell death rather than apoptosis. This finding opens avenues for further research into its use as an anti-cancer agent while minimizing collateral damage to healthy cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (R)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?
- Methodology : Synthesis often involves cyclization of N-substituted benzamides followed by esterification. For example, sodium hydride in DMF can facilitate alkylation of the tetrahydroisoquinoline core with ethyl chloroformate. Subsequent transesterification with chiral alcohols like (R)-3-Quinuclidinol may introduce stereochemical control .
- Key Considerations : Optimize reaction temperature (e.g., 60°C for 8 hours) and solvent selection (DMF or ethyl acetate) to improve yields .
Q. How can researchers ensure chiral purity during synthesis?
- Methodology : Use chiral chromatography (e.g., HPLC with chiral stationary phases) or diastereomeric salt resolution. For instance, resolving racemic intermediates with (+)-tartaric acid has been effective in isolating (S)-enantiomers for related compounds .
- Validation : Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- HPLC : Employ chiral columns (e.g., Chiralpak®) to assess enantiopurity.
- NMR : Use - and -NMR to confirm structural integrity, particularly the ethyl ester and tetrahydroisoquinoline moieties.
- X-ray Crystallography : Resolve absolute configuration for rigorous stereochemical validation .
Q. What storage conditions are recommended to maintain stability?
- Guidelines : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the tetrahydroisoquinoline ring .
- Stability Monitoring : Conduct periodic HPLC analyses to detect degradation products .
Advanced Research Questions
Q. How can synthetic routes be optimized to achieve >99% enantiomeric excess (ee)?
- Strategies :
- Asymmetric Catalysis : Explore transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates.
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers, as demonstrated in solifenacin synthesis .
Q. What structural modifications enhance pharmacological activity while retaining selectivity?
- Insights :
- Lipophilicity : The ethyl ester group improves membrane permeability compared to carboxylate analogs. Tert-butyl derivatives show enhanced stability, suggesting substituent effects on bioavailability .
- Steric Effects : Substituents at the 3-position (e.g., ethyl vs. methyl) influence target binding; molecular docking studies can predict activity .
Q. How should researchers address contradictions in solubility data across studies?
- Resolution Strategies :
- Standardized Protocols : Use the shake-flask method at controlled pH (e.g., phosphate buffer, pH 7.4) for consistent solubility measurements.
- Cross-Validation : Compare results from UV-spectroscopy, nephelometry, and HPLC to identify methodological biases .
Q. What mechanisms explain divergent pharmacological outcomes between enantiomers?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
